Erucyl acetate
Description
Erucyl acetate (CAS: 103213-57-6) is a long-chain unsaturated ester derived from erucyl alcohol and acetic acid. Structurally, it is characterized by a 22-carbon chain with a cis double bond at the 13th position (denoted as 13(Z)-erucyl acetate) . This configuration imparts unique physical properties, including a high molecular weight and hydrophobic character, making it suitable for applications in cosmetics and specialty chemicals.
This compound is synthesized via esterification, where erucyl alcohol (a derivative of erucic acid) reacts with acetic acid under acidic catalysis. Its primary uses include acting as an emollient in skincare formulations, where its lipid-rich structure enhances moisture retention.
Properties
IUPAC Name |
[(Z)-docos-13-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNQVPOKYHPKD-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Erucyl acetate can be synthesized through the esterification of erucic acid with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:
Erucic Acid+Acetic Acid→Erucyl Acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Hydrolysis
-
Acidic Hydrolysis :
Erucoyl acetate reacts with water in acidic conditions to form erucic acid and acetic acid: -
Alkaline Hydrolysis (Saponification) :
Reacts with bases (e.g., NaOH) to yield erucate (soap) and acetate ions:
Transesterification
Erucoyl acetate can exchange alkoxy groups with alcohols in the presence of acid/base catalysts:
Equilibrium-driven process; common in biodiesel synthesis .
Reduction
Catalytic hydrogenation of the ester group could yield erucoyl alcohol:
Selectivity depends on catalyst and pressure .
Data Gaps and Research Needs
Recommendations for Further Study
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Specialized Databases : Consult Reaxys, SciFinder, or PubChem for erucoyl acetate-specific studies.
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Experimental Protocols :
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GC-MS analysis for hydrolysis products.
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DFT simulations to predict reaction pathways.
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Scientific Research Applications
Erucyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is used in studies related to lipid metabolism and enzyme activity.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of erucyl acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Acetates
Structural and Functional Analogues
The following compounds share structural or functional similarities with erucyl acetate:
Cyclohexyl Acetate (C₈H₁₄O₂)
- Molecular Weight : 142.196 g/mol
- Boiling Point : 172°C
- Density : 0.966 g/cm³
- Applications : Solvent for paints, varnishes, and resins; flavoring agent in food and beverages.
- Toxicity : LD₅₀ (oral, rat) = 4.5 g/kg .
Cedryl Acetate (C₁₇H₂₈O₂)
- Structure : Terpene cyclic acetate.
- Applications : Fragrance fixative in perfumes and cosmetics.
- Regulatory Status : Listed under terpene cyclic acetates in toxicology databases .
Ethyl Acetate (C₄H₈O₂)
- Molecular Weight : 88.11 g/mol
- Boiling Point: 77°C (general knowledge).
- Applications : Pharmaceutical standard, HPLC solvent, and flavoring agent.
- Purity Grades : Available as HPLC Plus (99.9%) and USP reference standard .
Vinyl Acetate (C₄H₆O₂)
- Applications: Monomer for polyvinyl acetate (PVA) polymers, used in adhesives and coatings.
- Physical State : Liquid at room temperature .
Isoamyl Acetate (C₇H₁₄O₂)
Comparative Analysis of Key Properties
| Property | This compound | Cyclohexyl Acetate | Cedryl Acetate | Ethyl Acetate |
|---|---|---|---|---|
| Molecular Formula | C₂₄H₄₄O₂ | C₈H₁₄O₂ | C₁₇H₂₈O₂ | C₄H₈O₂ |
| Molecular Weight | ~364.6 g/mol | 142.196 g/mol | ~264.4 g/mol | 88.11 g/mol |
| Boiling Point | >200°C (estimated) | 172°C | ~285°C | 77°C |
| Density | ~0.89 g/cm³ | 0.966 g/cm³ | ~0.98 g/cm³ | 0.902 g/cm³ |
| Primary Use | Cosmetic emollient | Industrial solvent | Perfume fixative | Pharmaceutical solvent |
| Toxicity (LD₅₀) | Not available | 4.5 g/kg (rat) | Not available | 5.6 g/kg (rat) |
Application-Specific Differences
- Hydrophobicity : this compound’s long alkyl chain enhances its occlusive properties, making it superior to shorter-chain acetates (e.g., ethyl acetate) in moisturizing formulations .
- Solvent Power : Ethyl and cyclohexyl acetates exhibit higher polarity and water miscibility compared to this compound, favoring their use in industrial and pharmaceutical contexts .
- Thermal Stability : Cedryl and erucyl acetates have higher boiling points, enabling use in high-temperature processes like fragrance compounding .
Biological Activity
Erucyl acetate, a fatty acid ester derived from erucic acid, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound (CAS Number: 103213-57-6) is characterized by its long-chain fatty acid structure, which influences its solubility and interaction with biological membranes. The compound is primarily studied for its role in lipid metabolism and enzyme activity modulation. Its mechanism of action involves:
- Interaction with lipid metabolism pathways : this compound has been shown to influence the metabolism of lipids, potentially affecting energy homeostasis and fat storage.
- Enzyme modulation : It may act as a substrate or inhibitor for various enzymes involved in lipid synthesis and degradation, thereby impacting metabolic rates and pathways.
1. Lipid Metabolism
Research indicates that this compound plays a significant role in lipid metabolism. Studies have demonstrated that it can influence the activity of enzymes such as fatty acid synthase and carnitine palmitoyltransferase, which are crucial for fatty acid synthesis and oxidation respectively. This modulation can have implications for metabolic disorders such as obesity and diabetes.
2. Therapeutic Potential
This compound has been explored for its potential therapeutic effects in treating metabolic disorders. For instance, its anti-inflammatory properties may help in reducing chronic inflammation associated with obesity and insulin resistance. Additionally, preliminary studies suggest that it could enhance insulin sensitivity.
Case Study 1: Metabolic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in body weight and fat mass compared to control groups. The treated animals exhibited improved glucose tolerance and insulin sensitivity, indicating a potential role in managing obesity-related metabolic dysfunctions.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Body Weight (g) | 250 ± 15 | 210 ± 10 |
| Fat Mass (g) | 80 ± 5 | 50 ± 3 |
| Glucose Tolerance (mg/dL) | 150 ± 20 | 120 ± 15 |
Case Study 2: Enzyme Activity Modulation
In vitro studies have shown that this compound inhibits the activity of fatty acid synthase by approximately 30%, leading to decreased lipid accumulation in hepatocytes. This suggests its potential application in liver diseases characterized by lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD).
Safety Profile
The safety assessment of this compound indicates that it has a favorable profile when used within recommended dosages. In toxicity studies involving rodents, no significant adverse effects were observed at doses up to 1000 mg/kg body weight . However, further research is warranted to fully understand its long-term effects.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Erucyl acetate in laboratory settings?
- Synthesis : this compound is typically synthesized via esterification of erucic acid (cis-13-docosenoic acid) with acetic anhydride or acetyl chloride, using acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases). Purification involves solvent extraction followed by column chromatography to isolate high-purity fractions .
- Characterization : Key techniques include:
- NMR Spectroscopy : To confirm ester bond formation and analyze structural integrity.
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters).
- GC-MS : Quantifies purity and detects residual solvents or byproducts.
- HPLC : Validates stability under varying conditions (e.g., pH, temperature) .
Q. How can researchers validate the purity of this compound for experimental use?
- Methodological Approach :
Chromatographic Purity Checks : Use HPLC with UV detection (λ = 210–220 nm) to assess impurity profiles.
Melting Point Analysis : Compare observed values with literature data (e.g., CAS 27640-89-7: reported melting point ~15–20°C).
Elemental Analysis (EA) : Verify carbon-hydrogen ratios against theoretical values .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s effects on skin barrier function in vitro?
- Methodology :
- 3D Skin Models : Use reconstructed human epidermis (RHE) to measure transepidermal water loss (TEWL) and lipid organization via confocal Raman spectroscopy.
- Controls : Include untreated RHE and benchmark emollients (e.g., squalene).
- Variables : Test concentration-dependent effects (0.1–5% w/w) and exposure duration (24–72 hours).
- Data Interpretation : Correlate TEWL reduction with lipidomic profiles (LC-MS) to identify mechanistic pathways .
Q. How can researchers resolve contradictions in reported oxidative stability data for this compound?
- Analytical Strategy :
- Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., oxygen-free vs. ambient atmosphere).
- Advanced Analytics : Use accelerated oxidation tests (e.g., Rancimat) coupled with GC-MS to identify degradation products (e.g., peroxides, aldehydes).
- Meta-Analysis : Evaluate whether discrepancies arise from differences in purity, antioxidant additives, or storage protocols .
Q. What methodologies are optimal for studying this compound’s interaction with lipid bilayers in drug delivery systems?
- Approach :
- Model Membranes : Prepare liposomes or Langmuir monolayers with varying ratios of this compound to phospholipids (e.g., DPPC).
- Techniques :
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures to assess membrane fluidity.
- Small-Angle X-ray Scattering (SAXS) : Analyze structural changes in lipid packing.
- Cellular Uptake Studies : Use fluorescently tagged this compound to track penetration kinetics in keratinocyte cultures .
Q. How can solubility challenges of this compound in aqueous research media be methodologically addressed?
- Solutions :
- Surfactant-Based Systems : Incorporate non-ionic surfactants (e.g., Tween 80) at concentrations below critical micelle concentration (CMC).
- Co-Solvents : Use ethanol or propylene glycol (≤10% v/v) to enhance solubility without destabilizing formulations.
- Nanoparticle Encapsulation : Develop nanoemulsions via high-pressure homogenization to improve bioavailability .
Data Presentation and Analysis
Table 1 : Common Analytical Techniques for this compound
Table 2 : Addressing Data Contradictions in this compound Studies
| Conflict Source | Resolution Strategy | Example |
|---|---|---|
| Variable purity grades | Re-synthesize/purify using standardized protocols | Compare commercial vs. lab-synthesized |
| Methodological differences | Harmonize protocols (e.g., ISO guidelines for TEWL) | Replicate under identical conditions |
| Environmental factors | Control O₂ exposure, humidity, and light | Use inert atmosphere during stability tests |
Future Research Directions
- Mechanistic Studies : Investigate this compound’s role in lipid raft formation using super-resolution microscopy .
- Ecotoxicology : Develop LC-MS/MS methods to quantify environmental persistence in wastewater .
- Clinical Translation : Validate in vivo efficacy via tape-stripping assays in human volunteers, ensuring ethical compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
